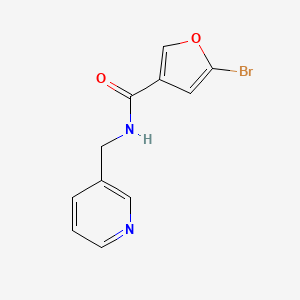![molecular formula C18H17N3O B7470799 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile, also known as DIQ, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile inhibits CK2 by binding to the ATP-binding site of the enzyme and blocking the access of ATP to the catalytic site. This leads to a decrease in CK2 activity and downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells. 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been shown to be a selective inhibitor of CK2, with little or no effect on other protein kinases.
Biochemical and Physiological Effects:
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a therapeutic agent for cancer. In addition, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been shown to modulate the DNA damage response and chromatin remodeling, suggesting that it may have broader implications in the field of epigenetics and gene regulation.
实验室实验的优点和局限性
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has several advantages as a tool compound for studying CK2 and its downstream signaling pathways. It is a potent and selective inhibitor of CK2, with little or no effect on other protein kinases. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile also has several limitations. It is a small molecule inhibitor that may have off-target effects, and its efficacy and toxicity may vary depending on the cell type and experimental conditions. In addition, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile is not suitable for clinical use due to its poor pharmacokinetic properties and lack of selectivity for cancer cells.
未来方向
For 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile research include the development of more potent and selective CK2 inhibitors, the identification of new CK2 substrates and downstream signaling pathways, and the validation of CK2 as a therapeutic target for cancer. In addition, the use of 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile as a chemical probe for epigenetic and gene regulation studies may lead to the discovery of new targets and pathways for drug development.
合成方法
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile can be synthesized by the reaction of 4-aminobenzonitrile with 2-oxoethyl-3,4-dihydroisoquinoline-1-carboxylate in the presence of a base catalyst. The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl group of the ester, followed by cyclization of the intermediate to form the isoquinoline ring. The resulting product is then treated with acetic anhydride to form the acetyl derivative of 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile, which is more stable and easier to handle than the free base.
科学研究应用
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been used extensively in scientific research as a tool compound to study the role of CK2 in various biological processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce cell cycle arrest and apoptosis in cancer cells. 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has also been used to study the role of CK2 in DNA damage response, chromatin remodeling, and transcriptional regulation. In addition, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been used as a chemical probe to identify new CK2 substrates and to validate the specificity of CK2 inhibitors.
属性
IUPAC Name |
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-11-14-5-7-17(8-6-14)20-12-18(22)21-10-9-15-3-1-2-4-16(15)13-21/h1-8,20H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLGRNYYMQXNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)
![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)


